1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that features two triazole rings, specifically 1,2,4-triazole and 1,2,3-triazole. These triazole rings are known for their stability and ability to participate in various chemical reactions, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, catalyzed by copper(I) ions . This reaction is often carried out in aqueous media, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often use metal-free catalysts and are designed to be atom-economical and environmentally benign .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole rings act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
Scientific Research Applications
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzyme active sites, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole rings and the enzyme’s amino acid residues .
Comparison with Similar Compounds
1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole: Widely used in click chemistry for its stability and reactivity.
Uniqueness: 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both 1,2,4-triazole and 1,2,3-triazole rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential in various applications .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C6H9N7/c7-6-3-12(11-10-6)1-2-13-5-8-4-9-13/h3-5H,1-2,7H2 |
InChI Key |
VHVWZJQBNJPOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCN2C=NC=N2)N |
Origin of Product |
United States |
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